molecular formula C5H5N B14730968 2-Azabicyclo[2.2.0]hexa-2,5-diene CAS No. 6566-96-7

2-Azabicyclo[2.2.0]hexa-2,5-diene

Cat. No.: B14730968
CAS No.: 6566-96-7
M. Wt: 79.10 g/mol
InChI Key: UKZSOLAUQNXPLD-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.0]hexa-2,5-diene is an organic compound with the molecular formula C5H5N and an average mass of 79.102 g/mol . This bicyclic structure is part of a class of nitrogen-containing heterocycles that are subjects of interest in synthetic organic chemistry . Research into related 2-azabicyclo[2.2.0]hexane and hex-5-ene systems indicates their utility as intermediates in organic synthesis, with synthetic approaches including electrocyclic ring closure and cycloaddition reactions . This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6566-96-7

Molecular Formula

C5H5N

Molecular Weight

79.10 g/mol

IUPAC Name

2-azabicyclo[2.2.0]hexa-2,5-diene

InChI

InChI=1S/C5H5N/c1-2-5-4(1)3-6-5/h1-5H

InChI Key

UKZSOLAUQNXPLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1C=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azabicyclo 2.2.0 Hexa 2,5 Diene and Its Functionalized Congeners

Photochemical Routes from Aromatic and Dihydroaromatic Precursors

Photochemistry provides the most effective and widely utilized approach for the synthesis of the 2-azabicyclo[2.2.0]hexa-2,5-diene core. These methods typically involve the irradiation of pyridine (B92270) derivatives or their partially reduced congeners.

Photoisomerization of Pyridine and Substituted Pyridines

The direct photoisomerization of pyridine and its substituted analogues can lead to the formation of this compound derivatives. This process involves the absorption of ultraviolet light, which excites the pyridine ring to a higher energy state, facilitating a valence isomerization to the bicyclic Dewar structure. However, the parent this compound is highly unstable, making its isolation challenging. The introduction of substituents on the pyridine ring can influence the stability and yield of the resulting Dewar pyridine.

Irradiation of substituted pyridines can be transformed into their corresponding 2-Dewar pyridines. researchgate.net These isomerizations are often reversible, with the bicyclic products reverting to the more stable aromatic pyridine upon heating. researchgate.net

Formation of Stable Perfluorinated this compound Derivatives

A significant breakthrough in the synthesis and isolation of Dewar pyridines came from the use of perfluorinated pyridine precursors. The photolysis of perfluoroalkyl-substituted pyridines yields stable this compound derivatives. researchgate.netrsc.org The high electronegativity and steric bulk of the perfluoroalkyl groups contribute to the kinetic stability of the strained bicyclic framework, preventing the rearomatization to the pyridine.

For instance, the ultraviolet irradiation of pentakis(pentafluoroethyl)pyridine in perfluoro-n-pentane solution results in the formation of pentakis(pentafluoroethyl)-1-azabicyclo[2.2.0]hexa-2,5-diene. researchgate.net This perfluorinated Dewar pyridine exhibits considerable thermal stability, with a half-life of 104 hours at 170 °C in a hexafluorobenzene (B1203771) solution. researchgate.net This remarkable stability allows for their isolation and characterization, providing valuable insight into the structure and properties of the this compound ring system.

Table 1: Stability of Perfluorinated this compound

Compound Solvent Temperature (°C) Half-life (h)
Pentakis(pentafluoroethyl)-1-azabicyclo[2.2.0]hexa-2,5-diene Hexafluorobenzene 170 104

Photocyclization of 1,2-Dihydropyridines to 2-Azabicyclo[2.2.0]hex-5-enes

A more general and widely applied photochemical route involves the electrocyclic ring closure of 1,2-dihydropyridines. clockss.org Irradiation of N-alkoxycarbonyl-1,2-dihydropyridines, which can be prepared from the corresponding pyridines, leads to the formation of N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes. clockss.org The N-alkoxycarbonyl group is crucial as it stabilizes both the 1,2-dihydropyridine precursor and the resulting bicyclic product against air oxidation. clockss.org

This method allows for the synthesis of a variety of substituted 2-azabicyclo[2.2.0]hex-5-enes. clockss.org For example, the irradiation of 2-substituted 1,2-dihydropyridines can afford 3-substituted-N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes. clockss.org The reaction often proceeds with a degree of torquoselectivity, influencing the stereochemistry of the resulting product. researchgate.netacs.org

In some cases, the initially formed 2-azabicyclo[2.2.0]hex-5-ene can undergo further photochemical reactions. For instance, irradiation of a 2-vinyl-1,2-dihydropyridine derivative unexpectedly led to a 2-azabicyclo[4.2.0]octa-4,7-diene, suggesting a complex cascading electrocyclic rearrangement. publish.csiro.aupublish.csiro.au

Table 2: Synthesis of N-Alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes from 1,2-Dihydropyridines

Precursor (1,2-Dihydropyridine) Product (2-Azabicyclo[2.2.0]hex-5-ene) Yield (%)
N-Methoxycarbonyl-1,2-dihydropyridine N-Methoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene Not specified
N-Alkoxycarbonyl-2-phenyl-1,2-dihydropyridine 3-endo-Phenyl-2-azabicyclohexene Not specified
N-Alkoxycarbonyl-2-methyl-1,2-dihydropyridine 3-endo-Methyl-2-azabicyclohexene Not specified
2-Vinyl-1,2-dihydropyridine methyl carbamate (B1207046) Ethyl endo-3-vinyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate 2

Exploratory and Postulated Synthetic Pathways

Beyond well-established photochemical methods, other synthetic strategies have been proposed and explored to a lesser extent for the construction of the this compound skeleton.

Proposed Formation via Cycloaddition Reactions (e.g., from Cyclobutenylium Species and Nitriles)

One of the postulated but less common routes involves cycloaddition reactions. Theoretical studies have explored the possibility of forming the this compound ring system through the reaction of cyclobutenylium species with nitriles. This approach remains largely exploratory.

Another theoretical pathway suggests the involvement of homocyclopropenylium intermediates in the reaction of N-acylimines with cyclobutadienes, which can lead to the formation of 2-azabicyclo[2.2.0]hex-5-enes alongside other products. researchgate.net These computational explorations provide a basis for future experimental investigations into novel synthetic entries to this class of strained heterocycles.

Mechanistic Investigations and Reactivity Profiles of 2 Azabicyclo 2.2.0 Hexa 2,5 Diene

Photochemically Induced Transformations

The absorption of light energy by 2-azabicyclo[2.2.0]hexa-2,5-diene and its precursors initiates a cascade of reactions, including isomerization and rearrangement processes.

Primary Photoisomerization and Photoreduction Pathways

The principal photochemical route to this compound involves the electrocyclic ring closure of 1,2-dihydropyridines. clockss.org The irradiation of substituted 1,2-dihydropyridines, often generated in situ from the reduction of the corresponding pyridinium (B92312) salts, provides a general method for synthesizing various N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes. clockss.org The presence of an N-alkoxycarbonyl substituent is crucial as it stabilizes both the 1,2-dihydropyridine precursor and the resulting bicyclic product against air oxidation. clockss.org Similarly, photolysis of perfluoro-tri- and -tetra-alkyl-pyridines yields stable products possessing the this compound framework. rsc.org

A key photochemical transformation is the photoreduction of pyridine (B92270) in the presence of a reducing agent. For instance, the irradiation of pyridine at 253.7 nm in aqueous sodium borohydride (B1222165) leads to the formation of 2-azabicyclo[2.2.0]hex-5-ene. It has been established that this compound is a direct intermediate in this reduction process.

Conversely, the irradiation of other bicyclic systems can also lead to the formation of 2-azabicyclo[2.2.0]hex-5-enes. For example, the irradiation of 2-azabicyclo[3.1.0]hex-3-ene yields 1,2-dihydropyridine, which upon prolonged irradiation, undergoes photolytic ring closure to form 2-azabicyclo[2.2.0]hex-5-ene. clockss.org

PrecursorReaction ConditionsProductYieldReference
Substituted 1,2-DihydropyridinesIrradiationN-Alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enesVaries clockss.org
Perfluoro-tri/-tetra-alkyl-pyridinesPhotolysisPerfluoroalkyl-2-azabicyclo[2.2.0]hexa-2,5-dienes- rsc.org
2-Azabicyclo[3.1.0]hex-3-eneProlonged Irradiation2-Azabicyclo[2.2.0]hex-5-eneUnspecified clockss.org

Electrocyclic Ring Opening Processes, including Cascading Rearrangements

While 4π-electrocyclic ring closure is a primary photochemical pathway to form the this compound skeleton, the introduction of extended unsaturation can lead to alternative, cascading rearrangements. publish.csiro.auresearchgate.net A notable example is the photochemical irradiation of a 2-vinyl-1,2-dihydropyridine derivative. publish.csiro.auresearchgate.net Instead of the expected 4π-electrocyclization to the corresponding 2-azabicyclo[2.2.0]hex-5-ene, a 2-azabicyclo[4.2.0]octa-4,7-diene derivative was unexpectedly isolated as the major product. publish.csiro.au

A proposed mechanism for this transformation involves a cascading sequence of electrocyclic reactions:

A 6π-electrocyclic ring-opening of the 2-vinyl-1,2-dihydropyridine to a 1-azaoctatetraene intermediate. publish.csiro.au

A subsequent 8π-conrotatory electrocyclization of this tetraene to an 8-membered ring intermediate.

Finally, a 4π-disrotatory electrocyclic ring closure furnishes the observed 2-azabicyclo[4.2.0]octa-4,7-diene. publish.csiro.au

When the isolated 3-vinyl-2-azabicyclo[2.2.0]hex-5-ene was subjected to further photochemical conditions, it mostly led to decomposition. publish.csiro.au However, in dichloromethane, an unstable chlorocyclobutene was isolated in low yield, indicating that direct irradiation can induce ring-opening of the bicyclic system via heterolysis of the C-N bond, a process likely facilitated by trace amounts of acid generated from the solvent during photolysis. publish.csiro.au

Thermally Driven Rearrangement Pathways

The significant strain energy inherent in the this compound ring system makes it susceptible to thermally induced rearrangements, which typically lead to the formation of more stable aromatic or partially saturated heterocyclic systems.

Valence Isomerization to Aromatic and Dihydropyridine (B1217469) Systems

The thermal reversion of 2-azabicyclo[2.2.0]hex-5-ene derivatives to their more stable 1,2-dihydropyridine valence isomers is a characteristic reaction. researchgate.netacs.org This ring-opening can be achieved by heating N-substituted 2-azabicyclo[2.2.0]hex-5-enes in either the gas phase or an inert solvent. researchgate.netacs.orgdocumentsdelivered.com This property makes the 2-azabicyclo[2.2.0]hex-5-ene scaffold a stable, isolable synthetic equivalent for the often reactive and difficult-to-handle 1,2-dihydropyridine system. researchgate.netacs.org

In the case of highly substituted derivatives, the ultimate product of thermal isomerization can be a fully aromatic system. For example, hexafluorobicyclo[2.2.0]hexa-2,5-diene undergoes a homogeneous, first-order gas-phase isomerization to hexafluorobenzene (B1203771) at temperatures between 40 and 142°C. rsc.org Theoretical studies on the analogous 2-aza-3-borabicyclo[2.2.0]hex-5-ene have identified both conventional disrotatory and conrotatory electrocyclic ring-opening pathways for its isomerization to 1,2-dihydro-1,2-azaborine. ic.ac.uk

CompoundConditionsProductReference
N-Substituted 2-Azabicyclo[2.2.0]hex-5-enesHeating (gas phase or inert solvent)N-Substituted 1,2-Dihydropyridines researchgate.netacs.org
Hexafluorobicyclo[2.2.0]hexa-2,5-diene40-142°C (gas phase)Hexafluorobenzene rsc.org

Sigmatropic Rearrangements (e.g., Cope Rearrangement Analogs)

Sigmatropic rearrangements, particularly the documentsdelivered.comdocumentsdelivered.com-rearrangement known as the Cope rearrangement, are common in 1,5-diene systems. wikipedia.orglibretexts.org The this compound core contains a 1,5-diene-like substructure, making it a potential candidate for such transformations. The Cope rearrangement is a concerted, thermally allowed process that typically proceeds through a chair-like transition state. wikipedia.orgcaltech.edu However, specific, well-documented examples of sigmatropic rearrangements, such as the Cope or Claisen rearrangement, directly involving the this compound ring system are not extensively reported in the surveyed literature. While related bicyclic systems have been shown to undergo such reactions, for instance, a postulated documentsdelivered.comdocumentsdelivered.com sigmatropic rearrangement in a Dewar diazetidine, the direct application to this specific scaffold remains an area for further investigation. nottingham.ac.uk

Chemically Induced Ring Modifications and Cycloadditions

The strained double bond and the reactive azetidine (B1206935) ring in 2-azabicyclo[2.2.0]hex-5-enes make them amenable to a variety of chemically induced transformations, including ring-opening, rearrangement, and cycloaddition reactions.

The reaction with electrophiles often leads to skeletal rearrangements. For instance, the addition of bromine to N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes can result in mixtures of unrearranged dibromo adducts and rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes, with the product distribution being dependent on the substitution pattern of the starting alkene. nih.gov The mechanism is proposed to involve the initial formation of a bromonium ion, which can be intercepted by the nitrogen lone pair to form a strained tricyclic intermediate that subsequently undergoes nucleophilic ring-opening. rsc.org

Addition of chlorosulfonyl isocyanate to N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes results in a unique two-atom insertion. nih.gov The reaction is initiated by the addition of the electrophile to the nitrogen atom, followed by ring cleavage and recombination to afford novel 2,4-diaza-3-oxo-bicyclo[4.2.0]oct-7-enes. nih.gov Acid-mediated cleavage is also observed; treatment with HCl can lead to ring-opening to form a cyclobutene (B1205218) derivative. acs.org

The double bond in 2-azabicyclo[2.2.0]hex-5-enes can participate in cycloaddition reactions. A review of the chemistry of this scaffold mentions both [4+2] and [2+1] cycloaddition reactions. clockss.org The synthesis of the 2-azabicyclo[2.2.0]hex-5-ene system itself can be achieved through a thermal [4+2] cycloaddition between N-acylimines and cyclobutadienes, which can also yield 4-aza-2-oxabicyclo[4.2.0]octa-3,7-dienes that may isomerize to the 2-azabicyclo[2.2.0]hex-5-ene structure. researchgate.netthieme-connect.de

ReactantReagent(s)Product TypeReference
N-(Ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enesBr2Unrearranged and Rearranged Dibromo/Bromohydrin Adducts nih.gov
N-(Alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enesChlorosulfonyl isocyanate2,4-Diaza-3-oxo-bicyclo[4.2.0]oct-7-enes nih.gov
N-Acyl-2-azabicyclo[2.2.0]hex-5-eneHClRing-opened cyclobutene acs.org
2-Azabicyclo[2.2.0]hex-5-eneDienophiles/Carbenes[4+2] / [2+1] Cycloadducts clockss.org

Acid-Catalyzed Ring Opening and Heterolysis Mechanisms

The strained azetidine ring within the 2-azabicyclo[2.2.0]hex-5-ene framework is susceptible to cleavage under acidic conditions. The exposure of N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene carbamates to acids like hydrochloric acid or to electrophilic species such as the chloronium ion triggers a ring-opening reaction. publish.csiro.auresearchgate.netpublish.csiro.au This process proceeds via heterolysis of the C1-N2 bond. publish.csiro.auresearchgate.net

The proposed mechanism commences with the protonation of the carbamate (B1207046) nitrogen atom. researchgate.net This initial step enhances the leaving group ability of the nitrogen-containing group, facilitating the cleavage of the C-N bond to form a carbocation intermediate. researchgate.net This carbocation is then trapped by a nucleophile, such as a chloride ion, to yield a ring-opened chlorocyclobutene product. publish.csiro.auresearchgate.net An instance of this reactivity was observed during the photochemical irradiation of a 3-vinyl-2-azabicyclo[2.2.0]hex-5-ene derivative in dichloromethane. publish.csiro.auresearchgate.net Trace amounts of hydrochloric acid, likely formed from the decomposition of the solvent during photolysis, were sufficient to catalyze the ring-opening, affording an unstable chlorocyclobutene in 8% yield. publish.csiro.aupublish.csiro.auresearchgate.net

A review of the reactions of this bicyclic system highlights several cleavage reactions initiated by various reagents, including hydrochloric acid, chloronium ion, Selectfluor, and trimethylsilyl (B98337) iodide, underscoring the susceptibility of the strained ring to electrophilic attack and subsequent heterolysis. clockss.org Theoretical studies using Modified Neglect of Diatomic Overlap (MNDO) molecular orbital calculations have also been employed to investigate the electrocyclic ring-opening of this compound, providing further insight into the electronic factors governing its reactivity. ic.ac.uk

[2+2] and [4+2] Cycloaddition Reactions (General Principles and Relevance)

Cycloaddition reactions are fundamental pericyclic processes that form cyclic products through the concerted or stepwise combination of two or more unsaturated molecules. For this compound and its derivatives, both [2+2] and [4+2] cycloadditions are highly relevant, serving as key methods for their synthesis and as pathways for further functionalization.

General Principles:

[2+2] Cycloaddition: This reaction involves the combination of two components with two π-electrons each (like two alkenes) to form a four-membered ring. Photochemical [2+2] cycloadditions are particularly common, as the excitation of one alkene to its excited state alters the orbital symmetry requirements, allowing the reaction to proceed suprafacially. acs.org This process is a cornerstone for synthesizing cyclobutane (B1203170) rings. acs.org

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves a 4π-electron component (a conjugated diene) and a 2π-electron component (a dienophile) to form a six-membered ring. mdpi.com These reactions are typically thermally allowed and are known for their high degree of stereospecificity and regioselectivity. mdpi.com

Relevance to this compound:

The this compound ring system is intricately linked to cycloaddition chemistry, appearing as both a product and a reactant.

Synthesis via Cycloaddition: The formation of the this compound skeleton often proceeds through cycloaddition pathways. Photochemical irradiation of 1,2-dihydropyridines, which are themselves synthesized from pyridines, induces a 4π-electrocyclic ring closure to furnish the N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene ring system. publish.csiro.auclockss.org In a different approach, kinetically stabilized cyclobutadienes can react with nitriles in a [4+2] cycloaddition, where the cyclobutadiene (B73232) acts as the 4π component and the nitrile as the 2π component, to yield Dewar pyridines (2-azabicyclo[2.2.0]hexa-2,5-dienes). thieme-connect.de Similarly, N-acylimines can react with cyclobutadienes to form 2-azabicyclo[2.2.0]hex-5-enes in some cases. researchgate.netthieme-connect.de

Reactivity in Cycloaddition: The alkene moiety in 2-azabicyclo[2.2.0]hex-5-enes can act as a dienophile in [4+2] cycloaddition reactions. For example, the reaction with 2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dienone in refluxing benzene (B151609) yields the corresponding Diels-Alder adduct. clockss.orgnottingham.ac.uk Subsequent irradiation of this adduct leads to decarbonylation and fragmentation, ultimately yielding a substituted benzene and a 2-azetine. clockss.orgnottingham.ac.uk

The table below summarizes examples of cycloaddition reactions involving the this compound framework.

Computational Chemistry and Theoretical Characterization of 2 Azabicyclo 2.2.0 Hexa 2,5 Diene Systems

Electronic Structure Elucidation and Energetics

Semi-Empirical Molecular Orbital (MO) Calculations (e.g., MNDO, MINDO/3)

Early theoretical investigations into the 2-azabicyclo[2.2.0]hexa-2,5-diene system utilized semi-empirical molecular orbital methods, which offered a computationally feasible approach to studying these complex molecules at the time. The Modified Neglect of Diatomic Overlap (MNDO) method, in particular, was prominently used to explore the electrocyclic ring-opening of both 1- and this compound. rzepa.netdtic.milic.ac.uk

A key study by Dewar, Ford, Ritchie, and Rzepa in 1978 provided detailed MNDO calculations on this reaction. rzepa.netdtic.mil Their work focused on the thermal reversion of these Dewar-type structures to their aromatic pyridine (B92270) isomers. The calculations were instrumental in determining the activation energies and characterizing the transition states for these pericyclic reactions. The findings from these semi-empirical methods offered the first detailed theoretical glimpse into the kinetic stability of this compound and the mechanistic pathways governing its isomerization. rzepa.net While MINDO/3 was another popular semi-empirical method of the era, the most cited work for this specific compound relies on the MNDO method. rzepa.netic.ac.uk

Computational MethodFocus of StudyKey FindingsReference
MNDO Electrocyclic ring-opening of this compoundCharacterized the transition state and calculated the activation energy for thermal reversion to pyridine. rzepa.net

Ab Initio and Density Functional Theory (DFT) Methodologies

With the advancement of computational power, more accurate and sophisticated methods such as Ab Initio and Density Functional Theory (DFT) have been applied to study the valence isomers of pyridine. researchgate.net These studies have provided a more refined understanding of the equilibrium geometries, relative stabilities, and strain energies of compounds like this compound. researchgate.net

Ab initio calculations, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) methods, alongside DFT methods like B3LYP, have been used to investigate the nine possible valence isomers of pyridine. researchgate.netresearchgate.net These high-level calculations have shown that while some aza-benzvalene isomers are lower in energy than Dewar pyridines (such as 1- and this compound), the strain energies for the Dewar structures are comparatively lower. researchgate.net The relative stabilities and thermodynamic properties are found to be comparable to the well-studied valence isomers of benzene (B151609). researchgate.netwikipedia.org DFT calculations have also been crucial in assigning vibrational spectra obtained from matrix-isolation infrared spectroscopy of Dewar pyridine, confirming its structure. aip.org

MethodBasis SetProperty InvestigatedFindingReference(s)
HF, MP2, CCSD(T), B3LYP Various (e.g., 6-31G*, 6-311++G) Equilibrium geometries, relative stabilities, strain energiesDewar pyridines are higher in energy than some aza-benzvalenes but possess lower strain energies. researchgate.netresearchgate.net
DFT (B3LYP) 6-31++GVibrational assignmentsAided in the confirmation of the Dewar pyridine structure from experimental IR spectra. aip.org

Analysis of Potential Energy Surfaces and Conical Intersections

The photochemical formation of this compound from pyridine is a key reaction that has been extensively studied through the analysis of potential energy surfaces (PES). acs.orgnih.govacs.org Irradiation of pyridine populates an excited electronic state, and the subsequent relaxation pathway on the PES dictates the reaction outcome. aip.org

Theoretical investigations employing methods like Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (MP2-CAS) have been used to map the ground and excited state potential energy surfaces. acs.orgnih.govacs.org These studies reveal that the photoisomerization is not a simple, direct process but is mediated by complex features of the PES. A crucial finding is the role of conical intersections (CIs), which are points of degeneracy between electronic states. aip.orgacs.orgnih.gov The system can rapidly and non-radiatively transition from the excited state (S₂) back to the ground state (S₀) through these conical intersections, leading to the formation of the Dewar isomer. aip.orgacs.org The existence of these ultrafast decay channels explains why the quantum yield for the formation of this compound is often low. aip.org The topography of the S₂/S₀ conical intersection is therefore a critical factor controlling the efficiency and pathway of the photoisomerization. acs.orgacs.org

Computational Studies of Reaction Mechanisms and Dynamics

Transition State Characterization and Reaction Pathway Analysis

Computational chemistry has been vital for elucidating the reaction mechanisms of this compound, particularly its thermal ring-opening to pyridine. This electrocyclic reaction is symmetry-forbidden as a concerted disrotatory process according to Woodward-Hoffmann rules, implying a significant activation barrier. beilstein-journals.orgbeilstein-journals.org

Early MNDO calculations focused on locating the transition state for this reversion, providing initial estimates for the reaction barrier. rzepa.netdtic.mil More recent, higher-level calculations using methods like CASSCF have explored multiple potential pathways for the ring-opening of analogous systems. beilstein-journals.orgbeilstein-journals.org For the related 2-aza-3-borabicyclo[2.2.0]hex-5-ene, four distinct reaction paths were identified: the conventional concerted disrotatory and conrotatory electrocyclic routes, and two more favorable stepwise pathways. beilstein-journals.orgbeilstein-journals.org While the allowed conrotatory path is generally lower in energy than the forbidden disrotatory one, stepwise mechanisms involving intermediates can present even lower energy barriers. beilstein-journals.orgbeilstein-journals.org For the pyridine-Dewar pyridine isomerization, the transition state connecting the two on the ground state potential energy surface lies significantly below the energy of the conical intersection through which the photochemical reaction proceeds. acs.org

Nonadiabatic Dynamics Simulations of Photoreactions

To fully capture the complexity of photochemical reactions like the formation of this compound, static calculations of potential energy surfaces must be complemented by dynamics simulations. Nonadiabatic dynamics simulations model the motion of the atoms across different potential energy surfaces, including transitions at conical intersections. aip.org

For the photoisomerization of pyridine and its derivatives, direct dynamics simulations have provided a time-resolved view of the reaction. aip.org These simulations show that after photoexcitation to the S₂(¹ππ*) state, the system evolves towards a conical intersection with the ground state. aip.org The passage through this CI is an ultrafast event, often occurring on a femtosecond timescale. aip.org The dynamics on the ground state potential energy surface following this non-radiative decay determine the final product distribution. Simulations have shown that the formation of a prefulvene isomer can be a key intermediate step in the photoisomerization of pyridines, competing with the direct formation of the Dewar isomer. aip.org These simulations are essential for understanding the factors that control the reaction mechanism, which go beyond the simple shape of the potential energy surface, and for explaining the experimentally observed low quantum yields. aip.org

Assessment of Molecular Strain and Stability

The molecular architecture of this compound, a valence isomer of pyridine commonly known as Dewar pyridine, is characterized by significant molecular strain, which profoundly influences its stability. doi.orgwikipedia.org This strain arises from its bicyclic structure, which forces the atoms into a non-planar arrangement, a stark contrast to its flat, aromatic isomer, pyridine. wikipedia.org The parent compound is exceptionally unstable under normal conditions, readily reverting to its more stable pyridine form. doi.org

The inherent strain in the this compound framework can be understood by comparing it to its carbocyclic analog, Dewar benzene (bicyclo[2.2.0]hexa-2,5-diene). Dewar benzene possesses considerable strain energy due to the fusion of two cyclobutene (B1205218) rings. wikipedia.org The carbons at the ring junctions are bonded to four other atoms, pushing them towards a tetrahedral geometry and creating an angle between the two rings. wikipedia.org This structural constraint is the primary source of the molecule's high internal energy and kinetic instability. The thermal conversion of Dewar benzene back to benzene is relatively slow, with a half-life of about two days, a phenomenon attributed to the process being forbidden by orbital symmetry rules. wikipedia.org

Computational methods have been instrumental in characterizing the energetics and stability of these strained systems. Early theoretical investigations employed semi-empirical molecular orbital calculations, such as the Modified Neglect of Diatomic Overlap (MNDO) method, to study the electrocyclic ring-opening of this compound. ic.ac.uk More advanced methods, including the complete active space self-consistent field (CASSCF) method, have been applied to explore the potential energy surfaces for the photo-induced isomerization of pyridine to its Dewar form, confirming that the process likely proceeds from an excited state. jst.go.jpaip.orgscispace.com These computational studies provide critical insights into the high-energy nature of the Dewar isomer and the pathways governing its formation and reversion to pyridine.

Despite the intrinsic instability of the parent molecule, research has demonstrated that strategic substitution can dramatically enhance the stability of the this compound system. The introduction of perfluoroalkyl groups, for instance, leads to the formation of remarkably stable derivatives. researchgate.netrsc.org The photolysis of various perfluoroalkyl-pyridines yields stable products possessing the this compound structure. rsc.org These findings highlight the profound electronic effect of fluorine-containing substituents in stabilizing the strained bicyclic core.

The thermal stability of these substituted derivatives has been quantified in kinetic studies. As detailed in the table below, the half-life for the thermal rearrangement of a perfluoroethyl-substituted derivative is significantly long, even at elevated temperatures, underscoring the stabilizing effect of these groups.

This table can be sorted by clicking on the column headers.

Table 1: Thermal Stability of a Perfluoroalkyl-Substituted this compound Derivative
CompoundConditionsHalf-life (t½)Reference
Pentakis(pentafluoroethyl)-1-azabicyclo[2.2.0]hexa-2,5-diene170 °C in hexafluorobenzene (B1203771) solution104 hours researchgate.net

Theoretical calculations have also been used to predict the relative stabilities of various pyridine isomers. The stability ordering for pyridine isomers differs from that of analogous benzene isomers. researchgate.net For instance, in the case of pyridine isomers, a bicyclopropenyl isomer has been calculated to be more stable than the corresponding prismane (B14753642) isomer, which is not the case for benzene. researchgate.net Extended Hückel Theory calculations have predicted the stability order for various dehydropyridines, placing the 2,5-dehydro isomer among the less stable forms. doi.org

This table can be sorted by clicking on the column headers.

Table 2: Predicted Relative Stability of Dehydropyridine Isomers via Extended Hückel Theory
IsomerPredicted Stability RankingReference
3,4-Dehydropyridine1 (Most Stable) doi.org
2,4-Dehydropyridine2 doi.org
2,5-Dehydropyridine3 doi.org
2,3-Dehydropyridine4 doi.org
3,5-Dehydropyridine5 doi.org
2,6-Dehydropyridine6 (Least Stable) doi.org

Advanced Derivatives and Their Mechanistic Studies

Research on Perfluoroalkyl-Substituted 2-Azabicyclo[2.2.0]hexa-2,5-dienes

The introduction of perfluoroalkyl groups onto the 2-azabicyclo[2.2.0]hexa-2,5-diene scaffold significantly influences its stability and reactivity. Research has shown that irradiation of perfluoroalkylpyridines can lead to the formation of their corresponding 2-azabicyclo[2.2.0]hexadiene derivatives. researchgate.net These reactions often proceed through a para-bonded species, which can be thermally or photochemically converted to other isomers. researchgate.net

For instance, the irradiation of perfluoroalkylpyridazines has been shown to yield perfluoro-1,2-diazabicyclo[2.2.0]hexa-2,5-diene derivatives. researchgate.net These compounds can then rearrange to the more stable perfluoro-2,5-diazabicyclo[2.2.0]hexa-2,5-diene isomers. researchgate.net The high degree of fluorination in these systems imparts considerable thermal stability to the resulting azaprismane structures.

A key mechanistic aspect is the proposed rearrangement of an initially formed 2-azabicyclo[2.2.0]hexadiene derivative into a 1-aza-isomer, which then proceeds to form the final azaprismane product. researchgate.net This rearrangement is crucial for explaining the observed product distributions. The structures of these highly fluorinated azaprismanes have been elucidated through their rearomatization back to pyridine (B92270) derivatives, which are then characterized by 19F NMR spectroscopy.

Table 1: Examples of Perfluoroalkyl-Substituted Pyridines and their Photochemical Products

Starting Pyridine Derivative Photochemical Products Reference
Perfluoroalkylpyridines (general) 1-Azabicyclo[2.2.0]hexadiene derivatives, Azaprismanes researchgate.net
Perfluoroalkylpyridazines Perfluoro-1,2-diazabicyclo[2.2.0]hexa-2,5-diene derivatives researchgate.net

N- and Alkyl-Substituted 2-Azabicyclo[2.2.0]hex-5-ene Derivatives

The synthesis of N- and alkyl-substituted 2-azabicyclo[2.2.0]hex-5-ene derivatives has been extensively explored, primarily through the photochemical irradiation of substituted 1,2-dihydropyridines. clockss.org N-alkoxycarbonyl substituents are particularly noteworthy as they enhance the stability of both the dihydropyridine (B1217469) precursor and the resulting 2-azabicyclo[2.2.0]hex-5-ene product against air oxidation. clockss.org For example, N-methyl-2-azabicyclo[2.2.0]hex-5-ene has a significantly shorter half-life at 125°C compared to its N-carbomethoxy analogue at 157°C. clockss.org

A general synthetic route involves the reaction of a substituted pyridine with an alkyl chloroformate in the presence of a reducing agent like sodium borohydride (B1222165) to form the corresponding 1,2-dihydropyridine. clockss.org Subsequent irradiation of this intermediate yields the desired N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene with substituents at various positions on the bicyclic ring. clockss.org

The parent 2-azabicyclo[2.2.0]hex-5-ene can be N-alkylated by reacting it with an appropriate alkylating agent in the presence of diisopropylamine. clockss.org Furthermore, N-methyl-2-azabicyclo[2.2.0]hex-5-ene can be prepared by the reduction of the corresponding carbamate (B1207046) with lithium aluminum hydride. clockss.org The thermal ring-opening of these N-substituted 2-azabicyclo[2.2.0]hex-5-enes provides a viable method for accessing the corresponding 1,2-dihydropyridines. researchgate.net

Table 2: Synthesis of N-Substituted 2-Azabicyclo[2.2.0]hex-5-enes

Starting Material Reagents Product Yield (%) Reference
2-Azabicyclo[2.2.0]hex-5-ene Benzyl bromide, Diisopropylamine N-Benzyl-2-azabicyclo[2.2.0]hex-5-ene 49 clockss.org
2-Azabicyclo[2.2.0]hex-5-ene 2-Phenylethyl bromide, Diisopropylamine N-(2-Phenylethyl)-2-azabicyclo[2.2.0]hex-5-ene 25 clockss.org
N-Carbomethoxy-2-azabicyclo[2.2.0]hex-5-ene LiAlH4, Et2O N-Methyl-2-azabicyclo[2.2.0]hex-5-ene 80 clockss.org

Intermediacy in Azaprismane Formation Pathways

The formation of azaprismanes, highly strained cage-like molecules, from the irradiation of pyridines often involves this compound as a key intermediate. doi.org While the parent "Dewar pyridine" (this compound) is highly unstable at room temperature, its substituted derivatives, particularly those with perfluoroalkyl groups, can be isolated and studied. doi.orgresearchgate.net

The photochemical pathway from a pyridine to an azaprismane is thought to proceed through the initial formation of a this compound derivative. This intermediate can then undergo further photochemical rearrangement to yield the corresponding azaprismane. However, studies on perfluoroalkylated pyridines suggest a more complex mechanism where the initially formed 2-aza-isomer rearranges to a 1-azabicyclo[2.2.0]hexadiene derivative before collapsing to the final azaprismane structure. researchgate.net This rearrangement pathway is supported by the characterization of the resulting azaprismane isomers.

The isolation of stable perfluoro-1,2-diazabicyclo[2.2.0]hexa-2,5-diene derivatives from the irradiation of perfluoroalkylpyridazines provides strong evidence for the intermediacy of these Dewar-type structures in the formation of the ultimate diazaprismane products. researchgate.net

Strategic Applications in Organic Synthesis and Heterocyclic Chemistry

Role as Reactive Intermediates and Synthetic Equivalents

2-Azabicyclo[2.2.0]hexa-2,5-diene and its derivatives serve as crucial reactive intermediates and synthetic equivalents in organic synthesis. Their ability to undergo controlled ring-opening and rearrangement reactions provides access to functionalities that are otherwise difficult to obtain or handle directly.

One of the most significant applications of 2-azabicyclo[2.2.0]hex-5-enes is their role as stable and manageable precursors to the highly reactive 1,2-dihydropyridine system. researchgate.net While 1,2-dihydropyridines are valuable intermediates, their inherent instability often complicates their direct use in synthesis. The 2-azabicyclo[2.2.0]hex-5-ene framework effectively "masks" the 1,2-dihydropyridine structure, allowing for its generation in a controlled manner through thermal or photochemical ring-opening reactions. researchgate.netnottingham.ac.uk This strategy has been instrumental in developing synthetic methodologies that rely on the reactivity of 1,2-dihydropyridines. researchgate.net

The stability of N-substituted 2-azabicyclo[2.2.0]hex-5-ene derivatives further enhances their utility. researchgate.net The introduction of substituents on the nitrogen atom can modulate the stability and reactivity of the bicyclic system, providing a handle for fine-tuning the subsequent ring-opening process. clockss.org This approach has been widely employed in the synthesis of various substituted pyridines and other heterocyclic compounds.

Precursors to Diverse Heterocyclic Systems

The strained ring system of this compound and its derivatives makes them ideal precursors for the synthesis of a wide array of more complex heterocyclic structures. The release of ring strain provides a thermodynamic driving force for various transformations, leading to the formation of new ring systems.

Derivatives of 2-azabicyclo[2.2.0]hexa-5-ene have proven to be valuable synthons for the construction of seven-membered nitrogen-containing heterocycles. researchgate.net For instance, 3-azatricyclo[4.1.0.0(2,5)]heptanes, which are readily prepared from pyridines via 2-azabicyclo[2.2.0]hexa-5-enes, undergo thermolysis to yield various 1,4-dihetero seven-membered ring compounds. researchgate.net This valence bond isomerization with ring opening has been successfully applied to the synthesis of 1,4-oxazepine, 1,4-diazepine, and 1,4-thiazepine derivatives. researchgate.net Even in the absence of a second heteroatom at the 7-position, the corresponding azepine derivative can be obtained. researchgate.net The synthesis of functionalized azepines is of significant interest due to their presence in a variety of bioactive molecules and natural products. mdpi.comacs.orgcsic.es

The 2-azabicyclo[4.2.0]octadiene framework is a relatively rare heterocyclic system. publish.csiro.au However, recent research has demonstrated that functionalized 1,2-dihydropyridines, which are accessible from 2-azabicyclo[2.2.0]hex-5-ene precursors, can be utilized in the construction of these novel skeletons. publish.csiro.auresearchgate.net For example, the photochemical irradiation of a 2-vinyl-1,2-dihydropyridine derivative unexpectedly led to the formation of a 2-azabicyclo[4.2.0]octa-4,7-diene. researchgate.net This transformation is proposed to proceed through a cascade of electrocyclic rearrangements. researchgate.net Furthermore, formal [2+2] cycloaddition reactions between 5,6-unsubstituted 1,4-dihydropyridines and dialkyl acetylenedicarboxylates have been shown to produce unique 2-azabicyclo[4.2.0]octa-3,7-dienes as the major products. beilstein-journals.org These methods provide new avenues for accessing this interesting class of bicyclic compounds. google.com

Contributions to Fundamental Understanding of Valence Isomerism and Strained Systems

The study of this compound has significantly advanced our understanding of valence isomerism and the chemistry of strained ring systems. As a "Dewar" isomer of pyridine (B92270), its relationship with the aromatic pyridine ring provides a compelling case study for the principles of orbital symmetry and pericyclic reactions. aip.orgwikipedia.org The thermal and photochemical interconversion between pyridine and its valence isomers, including this compound, has been a subject of both experimental and theoretical investigations. aip.org

The successful isolation of stable derivatives of this compound, particularly through the photolysis of perfluoro-tetra- and -tri-alkylpyridines, has provided valuable experimental data on the properties and reactivity of this strained system. rsc.orgrsc.org These stable derivatives have allowed for detailed spectroscopic and structural characterization, confirming the preference for the 2-aza skeleton over the 1-aza isomer based on bond-energy considerations. rsc.org The ability to synthesize and study these strained molecules has provided deeper insights into the factors governing their stability and the energetic landscape of their interconversions with less strained isomers.

Q & A

Q. What safety protocols are essential for handling 2-Azabicyclo[2.2.0]hexa-2,5-diene in laboratory environments?

Answer: Critical precautions include:

  • Using local exhaust ventilation to prevent vapor/dust accumulation.
  • Wearing chemical-resistant gloves (e.g., nitrile) and eye protection.
  • Grounding equipment during transfers to mitigate electrostatic ignition risks.
  • Storing in airtight containers in well-ventilated areas, isolated from oxidizers or incompatible substances .

Q. How can researchers design preliminary experiments to assess the compound’s stability under varying conditions?

Answer: Apply a factorial design to test variables such as temperature (e.g., 25–150°C), humidity, and light exposure. Use orthogonal arrays (e.g., L9 Taguchi design) to minimize experimental runs while maximizing data on degradation pathways. Characterize stability via thermogravimetric analysis (TGA) and UV-Vis spectroscopy, with regression modeling to identify dominant degradation factors .

Q. What methodological frameworks guide the analysis of contradictory data in reactivity studies?

Answer: Adopt a comparative theoretical approach :

  • Cross-validate experimental results (e.g., reaction yields, kinetic data) against computational models (DFT, molecular dynamics).
  • Apply sensitivity analysis to isolate variables (e.g., solvent polarity, catalyst loading) causing discrepancies.
  • Use Akaike’s Information Criterion (AIC) to evaluate competing mechanistic hypotheses .

Advanced Research Questions

Q. How can AI-driven simulations optimize synthetic routes for this compound derivatives?

Answer: Integrate machine learning (ML) with COMSOL Multiphysics®:

  • Train ML models on historical reaction datasets to predict optimal conditions (e.g., temperature, solvent ratios).
  • Couple with multiphysics simulations to model heat/mass transfer in flow reactors, enabling real-time adjustments.
  • Validate predictions via high-throughput experimentation (HTE) to refine algorithmic accuracy .

Q. What advanced separation techniques are suitable for isolating enantiomers or reactive intermediates of this compound?

Answer: Leverage membrane-based technologies :

  • Use chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for enantiomeric resolution.
  • Implement simulated moving bed (SMB) chromatography for continuous separation.
  • Optimize membrane pore size and surface charge via computational fluid dynamics (CFD) to enhance selectivity .

Q. How can researchers design autonomous experimental workflows to study photochemical reactions of this bicyclic system?

Answer: Develop smart laboratory systems :

  • Use robotic platforms for automated reagent dispensing and reaction initiation under controlled UV/visible light.
  • Embed IoT sensors for real-time monitoring of reaction parameters (e.g., photon flux, temperature).
  • Apply Bayesian optimization to iteratively refine experimental conditions based on intermediate spectroscopic data (e.g., Raman, IR) .

Q. What strategies address reproducibility challenges in catalytic applications of this compound?

Answer: Implement quasi-experimental designs :

  • Standardize catalyst pre-treatment protocols (e.g., calcination temperature, reduction time).
  • Use fractional factorial designs to identify critical interactions between catalyst composition and reaction media.
  • Employ control charts (e.g., Shewhart charts) to monitor batch-to-batch variability in catalytic activity .

Data Analysis and Theoretical Frameworks

Q. How should researchers model the compound’s electronic structure to predict regioselectivity in cycloadditions?

Answer: Combine multiscale modeling :

  • Perform DFT calculations (e.g., ωB97X-D/def2-TZVP) to map transition states and electron density distributions.
  • Validate with experimental kinetic isotope effects (KIEs) and substituent electronic parameters (Hammett σ values).
  • Use machine learning to correlate frontier molecular orbital (FMO) energies with observed reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.